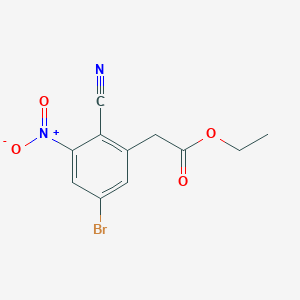
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate
説明
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate (EBNCNPA) is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a colorless, crystalline solid with a molecular formula of C8H7BrN2O4. This compound is used in the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals. EBNCNPA is also used as a catalyst in a number of chemical reactions, such as the Wittig reaction and the Heck reaction.
作用機序
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate acts as a catalyst in a number of chemical reactions. In the Wittig reaction, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate acts as a base to deprotonate an aldehyde or ketone, resulting in the formation of an alkene. In the Heck reaction, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate acts as an oxidant to oxidize an alkene to an aldehyde or ketone.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is not known to have any direct biochemical or physiological effects. However, it has been used as a catalyst in the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals.
実験室実験の利点と制限
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available compound, and it can be used as a catalyst in a number of chemical reactions. Additionally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is not very stable and has a tendency to decompose in the presence of light or heat.
将来の方向性
The future directions for Ethyl 3-bromo-2-cyano-4-nitrophenylacetate are numerous. Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be used in the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be used as a catalyst in a number of chemical reactions, such as the Wittig reaction and the Heck reaction. Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can also be used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyamides. Finally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be used in the development of new catalysts and reagents for use in a variety of chemical reactions.
科学的研究の応用
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals. Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has also been used as a catalyst in a number of chemical reactions, such as the Wittig reaction and the Heck reaction. Additionally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has been used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyamides.
特性
IUPAC Name |
ethyl 2-(3-bromo-2-cyano-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-4-9(14(16)17)11(12)8(7)6-13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGAKBYNCQVZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















